

Comparative Analysis of BVT173187 and Cyclosporin H as FPR1 Inhibitors

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Compound of Interest		
Compound Name:	BVT173187	
Cat. No.:	B10772753	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective inhibitors of the Formyl Peptide Receptor 1 (FPR1): **BVT173187** and Cyclosporin H. FPR1 is a G protein-coupled receptor that plays a crucial role in the innate immune response by recognizing N-formyl peptides from bacteria and damaged mitochondria, leading to leukocyte activation and chemotaxis. Both **BVT173187** and Cyclosporin H have been identified as potent antagonists of this receptor, making them valuable tools for research and potential therapeutic development in inflammatory diseases.

Quantitative Performance Data

The following table summarizes the available quantitative data for **BVT173187** and Cyclosporin H, focusing on their inhibitory activity against FPR1. It is important to note the variability in reported IC50 values for **BVT173187**, which may be attributable to different experimental conditions or assay types.



Parameter	BVT173187	Cyclosporin H	Reference(s)
FPR1 Inhibition (IC50)	11.02 μΜ	-	[1]
100 nM (pIC50 = 7.0)	-	[2]	
fMLP-induced NADPH Oxidase Inhibition (IC50)	Not Reported	472 nM	[3]
RE-04-001-induced NADPH Oxidase Inhibition (IC50)	Not Reported	28 nM	[3]
fMLP-induced Chemotaxis Inhibition (IC50)	Not Reported	5 - 16 μΜ	[4]
fMLP-induced Calcium Mobilization (IC50 in FPR1 p.Leu101 cells)	Not Reported	9.9 nM / 15.5 nM	

Comparative Performance Analysis

Both **BVT173187** and Cyclosporin H are established as selective inhibitors of FPR1. Available data suggests that their potency can be comparable, though reported values vary. One source indicates the potency of **BVT173187** is similar to that of Cyclosporin H. However, quantitative data for **BVT173187** is conflicting, with reported IC50 values for FPR1 inhibition being 11.02 µM and 100 nM from different sources. This highlights the need for direct, side-by-side comparative studies under identical experimental conditions to definitively establish their relative potencies.

Cyclosporin H has been more extensively characterized in functional assays, with reported IC50 values for inhibiting fMLP-induced NADPH oxidase activity at 472 nM and RE-04-001-induced activity at 28 nM. Its potency in inhibiting chemotaxis is reported in the micromolar range (5-16 μ M), while its inhibition of calcium mobilization can be in the low nanomolar range, particularly in cells with a specific FPR1 genetic variant (p.Leu101).

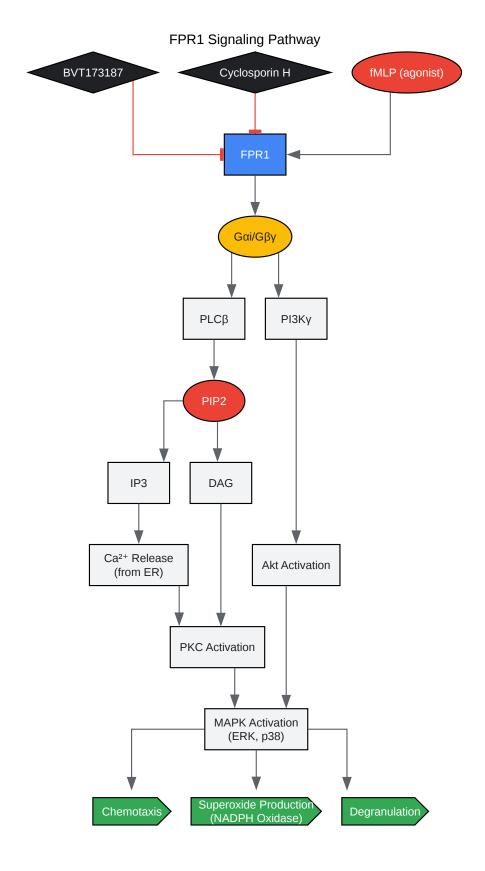


An important distinction is that **BVT173187** has been reported to potentially affect signaling through other receptors, such as C5aR and CXCR, suggesting a broader specificity which may be a consideration for its use as a specific research tool. In contrast, Cyclosporin H is noted for its lack of the immunosuppressive activity characteristic of Cyclosporin A. Furthermore, Cyclosporin H has a distinct mechanism of enhancing lentiviral transduction in hematopoietic stem cells by inhibiting the interferon-induced transmembrane protein 3 (IFITM3).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches relevant to these compounds, the following diagrams are provided.



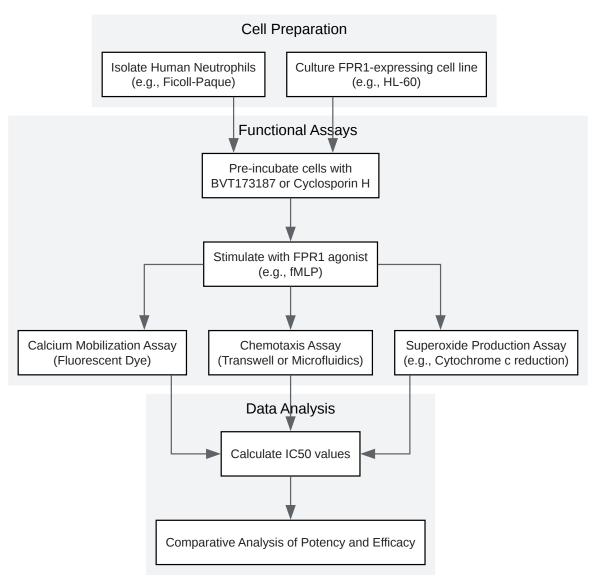


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Caption: FPR1 Signaling Cascade and Points of Inhibition.



Experimental Workflow for FPR1 Inhibitor Evaluation



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